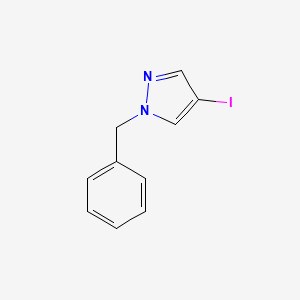

![molecular formula C15H20N4S B1275588 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 669748-48-5](/img/structure/B1275588.png)

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, with studies highlighting their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

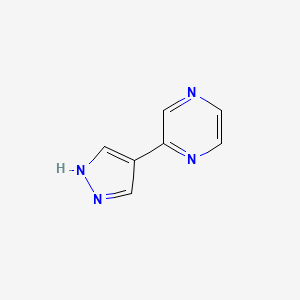

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, often starting with the cyclization of various precursors such as dithiocarbazinate or thiosemicarbazides, followed by condensation or intramolecular cyclization to introduce various substituents . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . These studies provide detailed information on the geometry, hydrogen bonding, and tautomeric states of the compounds. For instance, the presence of thiol-thione tautomerism is a common feature in these molecules, which can be analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and the presence of various substituents. The thiol-thione tautomerism plays a significant role in the chemical behavior of these compounds . Additionally, the presence of allyl groups can introduce the possibility of further chemical transformations through reactions such as allylic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are typically characterized using a combination of experimental techniques and theoretical calculations . These properties are crucial for understanding the compound's potential applications, especially in biological contexts. For example, the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis provide insights into the reactivity and interaction of the compound with biological targets .

科学的研究の応用

Synthesis and Structural Applications

Synthesis of Schiff Bases : A study by Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing the 1,2,4-triazole ring, crucial in developing various organic compounds with potential industrial and pharmaceutical applications. Mobinikhaledi et al., 2010.

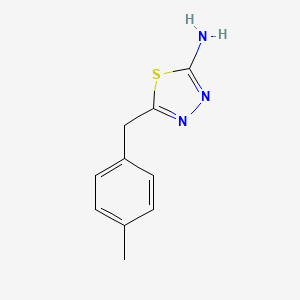

Corrosion Inhibition : Orhan et al. (2012) studied the use of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion in mild steel, demonstrating its potential in protecting metal surfaces in industrial applications. Orhan et al., 2012.

Chemical Structure Analysis : Research by Kaldrikyan et al. (2013) focused on the synthesis of new 1,2,4-triazole-3-thiol derivatives to investigate the relationship between chemical structure and antitumor activity, highlighting the compound's significance in medicinal chemistry research. Kaldrikyan et al., 2013.

Biological and Pharmacological Studies

DNA Methylation Inhibitors : Hakobyan et al. (2017) synthesized novel DNA methylation inhibitors from 1,2,4-triazole-3-thiols, indicating their potential in cancer treatment by modulating gene expression. Hakobyan et al., 2017.

Antimicrobial Activities : Bayrak et al. (2009) investigated 1,2,4-triazoles for their antimicrobial activities, suggesting their use in developing new antimicrobial agents. Bayrak et al., 2009.

Anti-Inflammatory Properties : A study by Arustamyan et al. (2021) synthesized 1,2,4-triazole-3-thiols with anti-inflammatory properties, providing insights into developing new anti-inflammatory drugs. Arustamyan et al., 2021.

Anticancer Research : Šermukšnytė et al. (2022) explored the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, shedding light on their potential as anticancer agents. Šermukšnytė et al., 2022.

Cholinesterase Inhibitors : Research by Arfan et al. (2018) involved studying 1,2,4-triazole-3-thiols as cholinesterase inhibitors, indicating their potential in treating neurodegenerative diseases like Alzheimer's. Arfan et al., 2018.

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGPQLCQEQJMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396668 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669748-48-5 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)